molecular formula C7H8BBrO3 B13848035 (4-Hydroxy-2-bromomethylphenyl)boronic Acid

(4-Hydroxy-2-bromomethylphenyl)boronic Acid

Cat. No.: B13848035
M. Wt: 230.85 g/mol
InChI Key: VXIGHQYLMCWHMK-UHFFFAOYSA-N
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Description

(4-Hydroxy-2-bromomethylphenyl)boronic Acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxyl group and a bromomethyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-bromomethylphenyl)boronic Acid typically involves the bromination of 4-hydroxybenzyl alcohol followed by the introduction of the boronic acid group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent borylation can be achieved using boronic acid derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: (4-Hydroxy-2-bromomethylphenyl)boronic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinones, while substitution of the bromomethyl group can lead to a variety of functionalized phenylboronic acids .

Comparison with Similar Compounds

Uniqueness: (4-Hydroxy-2-bromomethylphenyl)boronic Acid stands out due to its combination of functional groups, which provide a unique reactivity profile. This makes it a valuable reagent in both synthetic and research applications, offering versatility that similar compounds may lack .

Properties

Molecular Formula

C7H8BBrO3

Molecular Weight

230.85 g/mol

IUPAC Name

[2-(bromomethyl)-4-hydroxyphenyl]boronic acid

InChI

InChI=1S/C7H8BBrO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10-12H,4H2

InChI Key

VXIGHQYLMCWHMK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)O)CBr)(O)O

Origin of Product

United States

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